4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound features a pyrrol-3-ol core substituted with a 4,5-dimethylthiazole ring and a 1-ethylpyrrolidin-2-ylmethyl group. The imino group at position 5 introduces hydrogen-bonding capability, influencing intermolecular interactions and reactivity .
Properties
Molecular Formula |
C16H24N4OS |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H24N4OS/c1-4-19-7-5-6-12(19)8-20-9-13(21)14(15(20)17)16-18-10(2)11(3)22-16/h12,17,21H,4-9H2,1-3H3 |
InChI Key |
FAURLBWQCVROTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CN2CC(=C(C2=N)C3=NC(=C(S3)C)C)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
Classical Hantzsch methodology remains prevalent for constructing 4,5-dimethyl-1,3-thiazole derivatives. A representative procedure involves:
-
Condensation of thioamide derivatives with α-haloketones
-
Cyclization under acidic conditions
Example Protocol
Yields typically range from 45-65%, with purification via recrystallization from ethanol/water mixtures.
Pyrrolidine Alkylation
Installation of the 1-ethylpyrrolidin-2-ylmethyl group requires careful manipulation of nitrogen protecting groups to prevent undesired quaternization.
Reductive Amination Approach
A two-step sequence achieves N-ethylation and subsequent alkylation:
-
Pyrrolidine Ethylation
-
Reaction of pyrrolidine with ethyl iodide in acetonitrile
-
K₂CO₃ base, 60°C, 12h (89% yield)
-
-
Mannich-Type Alkylation
-
Treatment with formaldehyde and secondary amine
-
BF₃·OEt₂ catalysis, DCM solvent, 0°C → RT
-
Key Observation : Excess formaldehyde (>2 eq.) leads to bis-alkylation byproducts, necessitating strict stoichiometric control.
Palladium-Catalyzed Cross-Coupling
Critical for conjugating thiazole and pyrrole subunits, Suzuki-Miyaura reactions dominate recent literature:
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (3 mol%) |
| Base | K₃PO₄ (3 eq.) |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) |
| Temperature | 90°C (microwave irradiation) |
| Time | 2h |
| Yield | 49% |
Mechanistic Insight : The boronic ester partner (e.g., 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) undergoes transmetallation with palladium, followed by reductive elimination to form the C-C bond.
Imine Formation and Stabilization
The 5-imino group introduces pH sensitivity, requiring buffered conditions during final assembly:
Critical Parameters
-
pH Range : 6.8-7.2 (phosphate buffer)
-
Temperature : 0-5°C to minimize hydrolysis
-
Equilibration Time : 48h for complete tautomerization
Spectroscopic monitoring (UV-Vis at λ=320 nm) confirms imine formation through characteristic n→π* transitions.
Purification Challenges
Crude reaction mixtures often contain:
-
Unreacted boronic ester (Rf=0.7 in EtOAc/hexane 1:1)
-
Palladium residues (quantified via ICP-MS)
-
Regioisomeric byproducts
Resolution Strategy :
-
Sequential silica gel chromatography (hexane → EtOAc gradient)
-
Final recrystallization from tert-butyl methyl ether
Analytical Characterization
Table 1. Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.33 (s, thiazole-H), 4.71 (d, J=4.1 Hz, N-CH₂), 3.71 (s, N-CH₃), 2.08 (s, pyrrolidine-H) |
| LCMS (ESI+) | m/z 398.5 [M+H]⁺ (calc. 398.5) |
| IR (ATR) | ν 3250 (O-H), 1650 (C=N), 1550 cm⁻¹ (C=C) |
Deuterium exchange experiments confirm the presence of exchangeable imine and hydroxyl protons.
Yield Optimization Strategies
Comparative analysis of literature methods reveals critical leverage points:
Table 2. Yield Improvement Tactics
| Factor | Baseline | Optimized | Effect on Yield |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 3 mol% | +12% |
| Solvent Polarity | DMF | Dioxane | +18% |
| Microwave vs Oil Bath | 90°C | 120°C MW | +22% |
| Purification Method | Column | SCX | +15% |
Notably, microwave irradiation reduces reaction times from 12h to 2h while improving yields through uniform heating .
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity is influenced by its functional groups, including the thiazole ring , imino group , and hydroxyl moiety .
Thiazole Ring Reactivity
-
Electrophilic Substitution : The thiazole ring (a five-membered aromatic heterocycle with nitrogen and sulfur) can undergo electrophilic substitution at position 5 due to its electron-deficient nature .
-
Nucleophilic Attack : The sulfur atom’s electron-withdrawing effect may enhance the ring’s susceptibility to nucleophilic ring-opening reactions under basic conditions.
Imino Group Interactions
-
Hydrolysis : The imino group may undergo hydrolysis under acidic or basic conditions, forming an amine and carbonyl compound.
-
Redox Reactions : Potential redox activity, depending on the electronic environment of the imino group.
Hydroxyl Group Reactivity
-
Oxidation : The hydroxyl group at position 3 may participate in oxidation reactions to form carbonyl derivatives.
-
Alkylation/Esterification : Susceptible to nucleophilic substitution or esterification with alkylating agents.
Structural Features and Reactivity
The compound’s molecular properties and functional groups drive its chemical behavior:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₄OS |
| Molecular Weight | 320.5 g/mol |
| Functional Groups | Thiazole, imino, hydroxyl, pyrrole |
| Key Reactivity Sites | Thiazole C5, imino N, hydroxyl O |
Functional Group Influence
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar thiazole structures have been shown to inhibit the growth of drug-resistant bacterial strains, making them candidates for new antibiotic development .
Case Study: Synthesis and Testing
A study conducted by researchers synthesized a series of thiazole derivatives and evaluated their antibacterial efficacy against various pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting that the compound could serve as a lead structure for further drug development .
Agricultural Applications
Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Thiazole-containing compounds have been reported to possess herbicidal and fungicidal activities. For example, a related thiazole derivative was tested against common agricultural pests and showed promising results in reducing pest populations without harming beneficial insects .
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Thiazole A | Aphids | 85 | |
| Thiazole B | Fungal Pathogen | 90 | |
| Thiazole C | Weeds | 78 |
Materials Science Applications
Polymer Development
Another promising application of this compound lies in materials science, particularly in the development of new polymers. The incorporation of thiazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers modified with thiazole derivatives exhibit improved resistance to degradation under various environmental conditions .
Case Study: Polymer Synthesis
A recent study focused on synthesizing a polymer blend incorporating the compound. The resulting material demonstrated enhanced tensile strength and thermal stability compared to traditional polymers. This advancement opens avenues for creating durable materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Core Heterocyclic Framework
The compound shares a 5-imino-2,5-dihydro-1H-pyrrol-3-ol backbone with analogs, but substituent variations dictate functional differences:
Key Insights :
- The ethylpyrrolidinylmethyl group in the target compound improves solubility in polar solvents compared to the dichlorobenzyl analog, which is more lipophilic .
- Thiazole-containing analogs exhibit higher thermal stability due to aromatic conjugation, whereas thioxothiazolidinone derivatives show greater reactivity at the sulfur site .
Physicochemical and Electronic Properties
Molecular Descriptors and Electronic Profiles
Quantum mechanical analyses (e.g., Multiwfn software ) reveal:
- Electrostatic Potential (ESP): The imino group in the target compound creates a localized negative charge (-0.45 e), facilitating hydrogen bonding with biological targets.
- LogP : Calculated logP values (target: 2.8; dichlorobenzyl analog: 3.5) indicate moderate lipophilicity, suitable for blood-brain barrier penetration .
- Polar Surface Area (PSA) : The target compound’s PSA (85 Ų) is lower than the dichlorobenzyl analog (92 Ų), suggesting improved membrane permeability .
Comparative Bioactivity
Observations :
- The dichlorobenzyl analog shows superior antimicrobial activity due to halogen-mediated membrane disruption .
- The target compound’s anticancer potency against HeLa cells highlights the role of the ethylpyrrolidinyl group in cellular uptake .
Analytical Profiling
- 2D-HPTLC: The target compound exhibits distinct Rf values (0.62) compared to analogs (dichlorobenzyl: 0.71; thioxothiazolidinone: 0.53), aiding in purity assessment .
- GC-MS: Degradation products include imino-oxidized derivatives, contrasting with dichlorobenzyl analogs that form chlorinated byproducts .
Biological Activity
The compound 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 4,5-dimethylthiazole with 1-ethylpyrrolidine and subsequent formation of the pyrrole ring. The detailed synthesis can be summarized as follows:
-
Starting Materials :
- 4,5-Dimethylthiazole
- 1-Ethylpyrrolidine
- Appropriate reagents for cyclization
-
Methodology :
- The reaction is typically conducted under reflux conditions in a suitable solvent.
- Characterization of the synthesized compound is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
Antimicrobial Properties
Recent studies have indicated that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial activity. The specific compound has been tested against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound possesses considerable inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In vitro studies have demonstrated that the compound induces apoptosis in human cancer cell lines. For instance, it was found to inhibit the proliferation of leukemia cells with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of the compound against several strains of phytopathogenic fungi. The results showed that it effectively inhibited fungal growth with an EC50 value of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam, indicating its potential as a fungicide in agricultural applications .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting its potential as a therapeutic agent in oncology .
The biological activity of the compound is attributed to its ability to interact with cellular targets involved in critical pathways such as:
- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
- Modulation of apoptotic pathways : Activation of intrinsic apoptotic signals leading to cell death.
Further studies are needed to elucidate the exact molecular mechanisms and potential off-target effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
